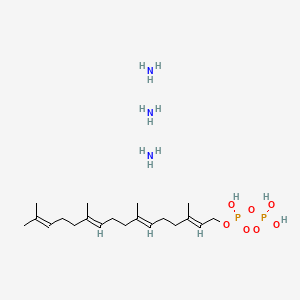
Geranylgeranyl pyrophosphate (triammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranylgeranyl pyrophosphate (triammonium) is a chemical compound that plays a crucial role in various biological processes. It is an intermediate in the biosynthesis of diterpenes and diterpenoids, and it serves as a precursor to carotenoids, gibberellins, tocopherols, and chlorophylls . This compound is also involved in the prenylation of proteins, which is essential for the proper localization and function of these proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Geranylgeranyl pyrophosphate (triammonium) is synthesized through the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units with dimethylallyl pyrophosphate (DMAPP) by the enzyme geranylgeranyl pyrophosphate synthase . The reaction conditions typically involve the use of a buffer solution to maintain the pH and temperature suitable for enzyme activity.
Industrial Production Methods
In industrial settings, geranylgeranyl pyrophosphate (triammonium) is produced using microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce the enzymes required for the synthesis of this compound . The fermentation process is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Geranylgeranyl pyrophosphate (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different diterpenoids.
Reduction: It can be reduced to form geranylgeraniol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include diterpenoids, geranylgeraniol, and various substituted derivatives that have significant biological and industrial applications .
Wissenschaftliche Forschungsanwendungen
Geranylgeranyl pyrophosphate (triammonium) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and diterpenoids.
Wirkmechanismus
Geranylgeranyl pyrophosphate (triammonium) exerts its effects through the prenylation of proteins. This post-translational modification involves the addition of the geranylgeranyl group to specific proteins, which is essential for their proper localization and function within cells . The molecular targets of this compound include small GTPases, which are involved in various cellular processes such as signal transduction, cell growth, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesyl pyrophosphate: Another intermediate in the biosynthesis of terpenoids.
Geranyl pyrophosphate: A precursor to monoterpenes.
Geranylgeraniol: A reduced form of geranylgeranyl pyrophosphate.
Uniqueness
Geranylgeranyl pyrophosphate (triammonium) is unique due to its role as a precursor to a wide range of biologically important compounds, including carotenoids, gibberellins, tocopherols, and chlorophylls . Its involvement in protein prenylation also sets it apart from other similar compounds, as this modification is crucial for the proper function and localization of many proteins within cells .
Eigenschaften
Molekularformel |
C20H45N3O7P2 |
|---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
azane;phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |
InChI-Schlüssel |
DPBMYHRTNHKGIT-XGVVNRHLSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C.N.N.N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


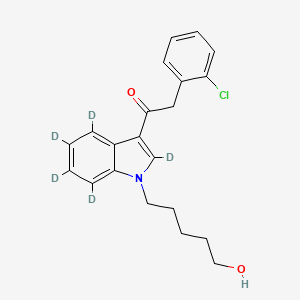
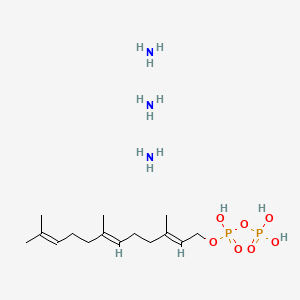

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S,8R,11Z,15R,18R,25R,26S,35S,37R,46S,53R,59R)-18-[(2R,3S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766288.png)
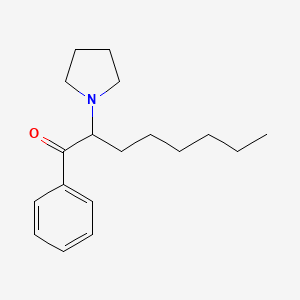
![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766299.png)
![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)
![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,6R,8R,11S)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766321.png)
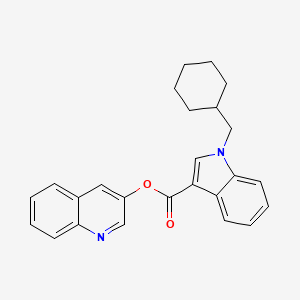
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S)-18-[(2S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766333.png)
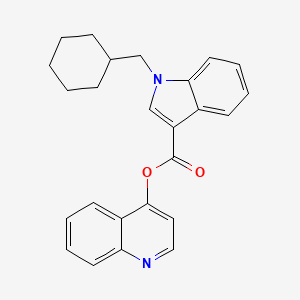
![sodium;[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B10766346.png)
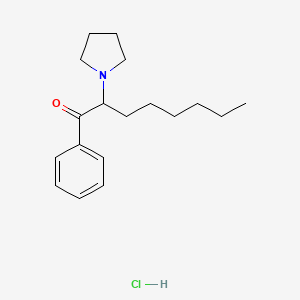
![[(2S,3R,4S,6S)-6-[(2R,4R,5S,6R)-2-[(1S,2R,3S)-3-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-2-hydroxy-1-methyl-butyl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]tetrahydropyran-4-yl]oxy-4-hydroxy-2-methyl-tetrahydropyran-3-yl] carbamate](/img/structure/B10766352.png)
